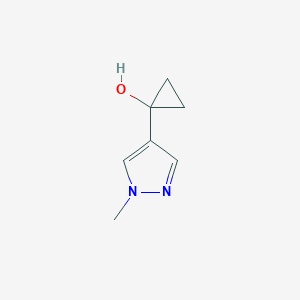
6,7-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “6,7-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a derivative of quinolone . Quinolones are a type of compound that have a wide range of applications in medicinal chemistry . They are often used as the basis for creating various drugs, including antibiotics .
Synthesis Analysis
The synthesis of quinolone derivatives often involves complex chemical reactions. For example, fluoroquinolonic acid, a similar compound, can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate . Another method involves the conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates .Molecular Structure Analysis
The molecular structure of quinolone derivatives is characterized by a bicyclic system, which includes a benzene ring and a pyridine ring . The positions of the chlorine atoms and the carboxylic acid group can vary depending on the specific compound.Chemical Reactions Analysis
Quinolone derivatives can undergo a variety of chemical reactions. For instance, they can be converted into their corresponding carbamates . Additionally, they can be used as intermediates in the synthesis of other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of quinolone derivatives can vary widely. For example, 1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a similar compound, is a white to yellow solid .作用机制
安全和危害
未来方向
The future directions for the research and development of quinolone derivatives are promising. They continue to be explored for their therapeutic potential in various fields of medicine . Furthermore, new synthetic methodologies are being developed to improve the efficiency and scalability of their production .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the condensation of 2,5-dichloroaniline with ethyl acetoacetate followed by cyclization and oxidation to form the target compound.", "Starting Materials": [ "2,5-dichloroaniline", "ethyl acetoacetate", "sodium ethoxide", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2,5-dichloroaniline in ethanol and add sodium ethoxide. Heat the mixture to reflux and add ethyl acetoacetate dropwise. Continue refluxing for 2 hours.", "Step 2: Cool the reaction mixture and add dilute sulfuric acid to acidify. Extract the product with ethyl acetate and dry over magnesium sulfate.", "Step 3: Dissolve the product in ethanol and add sodium nitrite. Cool the mixture and add sodium hydroxide. Stir for 30 minutes.", "Step 4: Add hydrogen peroxide to the mixture and stir for an additional 30 minutes.", "Step 5: Acidify the mixture with dilute sulfuric acid and extract the product with ethyl acetate. Dry over magnesium sulfate and recrystallize from ethanol to obtain 6,7-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid." ] } | |
CAS 编号 |
51726-82-0 |
产品名称 |
6,7-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
分子式 |
C10H5Cl2NO3 |
分子量 |
258.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



